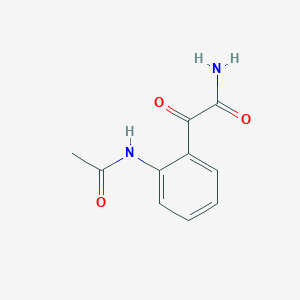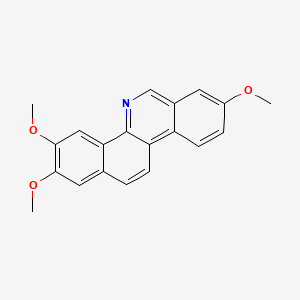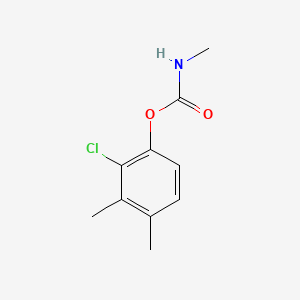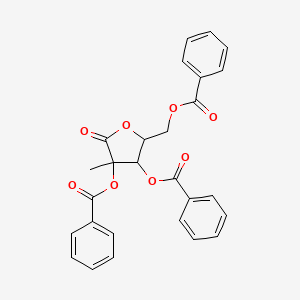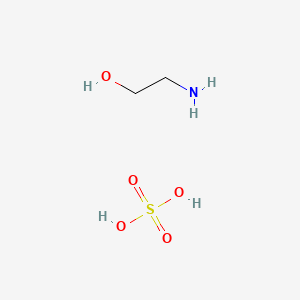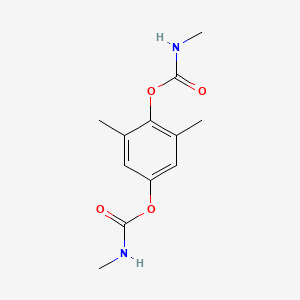
2,6-Dimethylbenzene-1,4-diyl bis(methylcarbamate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound referred to as “NIOSH/FC1265000” is a chemical substance listed in the National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards. This guide provides essential information about various chemicals, including their properties, hazards, and safety measures .
Preparation Methods
The preparation methods for “NIOSH/FC1265000” involve specific synthetic routes and reaction conditions. These methods are detailed in the NIOSH Manual of Analytical Methods (NMAM), which includes protocols for sampling and analysis of contaminants in workplace air, blood, and urine . The industrial production methods for this compound are designed to ensure safety and efficiency, adhering to established experimental protocols and performance criteria .
Chemical Reactions Analysis
“NIOSH/FC1265000” undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are detailed in the NMAM . The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
The compound “NIOSH/FC1265000” has numerous scientific research applications. It is used in chemistry for analytical purposes, in biology for studying cellular processes, in medicine for developing therapeutic agents, and in industry for monitoring workplace safety . The compound’s versatility makes it valuable in various fields of research and development.
Mechanism of Action
The mechanism of action of “NIOSH/FC1265000” involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
“NIOSH/FC1265000” can be compared with other similar compounds listed in the NMAM. These comparisons highlight its unique properties and applications . Similar compounds include various volatile organic compounds and other substances used for analytical and industrial purposes .
Properties
CAS No. |
20042-98-2 |
|---|---|
Molecular Formula |
C12H16N2O4 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
[3,5-dimethyl-4-(methylcarbamoyloxy)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C12H16N2O4/c1-7-5-9(17-11(15)13-3)6-8(2)10(7)18-12(16)14-4/h5-6H,1-4H3,(H,13,15)(H,14,16) |
InChI Key |
VXXWRRRGSTWOCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)NC)C)OC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



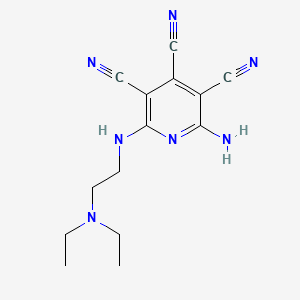
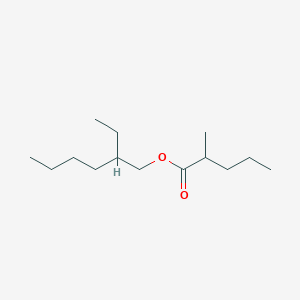




![Dipotassium;[2-[(5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12806213.png)
